[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)
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Overview
Description
[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) is a complex organometallic compound that features iridium as its central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) typically involves the coordination of iridium with the organic ligand [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone. The process often requires the use of iridium precursors such as iridium trichloride or iridium carbonyl complexes. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and may involve solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the organic ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
Scientific Research Applications
[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon bond formation reactions.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules and induce cell death.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency.
Mechanism of Action
The mechanism by which [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) exerts its effects involves the coordination of the iridium center with various substrates. This coordination facilitates electron transfer processes, which are crucial for catalytic activity. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating bond formation in catalysis .
Comparison with Similar Compounds
Similar Compounds
Iridium, dicarbonylchloro(4-methylbenzenamine): Similar in structure but with different ligands, affecting its reactivity and applications.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Shares the amino and methylphenyl groups but differs in the central metal and overall structure.
Uniqueness
[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone–iridium (1/1) is unique due to its specific ligand coordination, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in specialized catalytic processes and potential therapeutic applications.
Properties
CAS No. |
14243-22-2 |
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Molecular Formula |
C9H8ClIrNO2 |
Molecular Weight |
389.83 g/mol |
InChI |
InChI=1S/C9H8ClNO2.Ir/c1-7-2-3-9(11)8(4-7)10(5-12)6-13;/h2-4H,11H2,1H3; |
InChI Key |
BVCZKVKOKNWCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Cl(=C=O)=C=O.[Ir] |
Origin of Product |
United States |
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